molecular formula C12H14FNOS B7500961 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B7500961
M. Wt: 239.31 g/mol
InChI Key: SVMRUIBKFSHXCV-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, a fluorophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 2-fluorothiophenol with a pyrrolidine derivative under specific conditions. The reaction may proceed through nucleophilic substitution, where the thiol group of 2-fluorothiophenol attacks an electrophilic center on the pyrrolidine derivative, leading to the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydride or potassium carbonate to deprotonate the thiol group and facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-[(2-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-[(2-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRUIBKFSHXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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